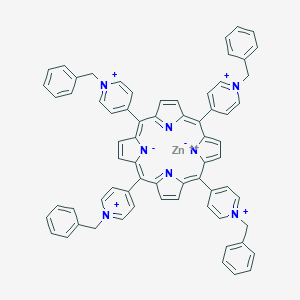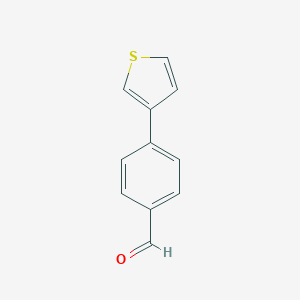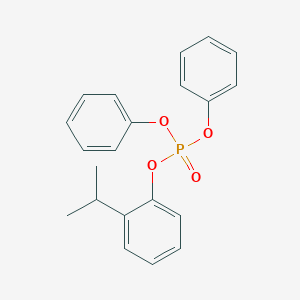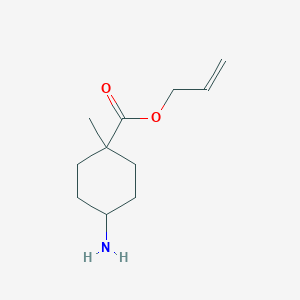
1,5-Diaminonaphthalene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Diaminonaphthalene-2-carboxylic acid, also known as DANC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DANC is a fluorescent molecule that has been used in various applications, including biochemical assays, drug discovery, and imaging studies.
Mécanisme D'action
1,5-Diaminonaphthalene-2-carboxylic acid is a fluorescent molecule that emits light upon excitation with a specific wavelength of light. The mechanism of action of 1,5-Diaminonaphthalene-2-carboxylic acid involves the interaction of the molecule with the target molecule of interest. This interaction results in a change in the fluorescence of 1,5-Diaminonaphthalene-2-carboxylic acid, which can be measured and used to study the biological process of interest.
Effets Biochimiques Et Physiologiques
1,5-Diaminonaphthalene-2-carboxylic acid has been shown to have minimal biochemical and physiological effects, making it an ideal probe for studying biological processes. It has been demonstrated to be non-toxic and non-carcinogenic, and it does not interfere with the function of the target molecule.
Avantages Et Limitations Des Expériences En Laboratoire
1,5-Diaminonaphthalene-2-carboxylic acid has several advantages for use in lab experiments. It is a highly sensitive probe that can detect small changes in the biological process of interest. It is also relatively easy to use and does not require specialized equipment. However, there are some limitations to the use of 1,5-Diaminonaphthalene-2-carboxylic acid. It is not suitable for use in vivo, and its fluorescence can be affected by environmental factors such as pH and temperature.
Orientations Futures
There are several future directions for the use of 1,5-Diaminonaphthalene-2-carboxylic acid in scientific research. One potential application is in the development of new drugs for the treatment of various diseases. 1,5-Diaminonaphthalene-2-carboxylic acid could be used to identify potential drug candidates and to screen for inhibitors of specific enzymes. Another potential application is in the development of new imaging techniques for studying biological processes. 1,5-Diaminonaphthalene-2-carboxylic acid could be used as a fluorescent probe in imaging studies to visualize specific molecules or processes in living cells. Additionally, 1,5-Diaminonaphthalene-2-carboxylic acid could be used in the development of new biosensors for the detection of specific molecules or pathogens. Overall, the unique properties of 1,5-Diaminonaphthalene-2-carboxylic acid make it a valuable tool for scientific research, with many potential applications in the future.
Méthodes De Synthèse
The synthesis of 1,5-Diaminonaphthalene-2-carboxylic acid involves the condensation of naphthalene-2,3-dicarboxylic anhydride with hydrazine hydrate. The resulting product is then oxidized to yield 1,5-diaminonaphthalene-2-carboxylic acid. This method has been widely used to produce 1,5-Diaminonaphthalene-2-carboxylic acid with high purity and yield.
Applications De Recherche Scientifique
1,5-Diaminonaphthalene-2-carboxylic acid has been extensively used in scientific research, particularly in the field of biochemistry. It has been employed as a fluorescent probe to study various biological processes, including protein-protein interactions, enzyme kinetics, and receptor-ligand binding. 1,5-Diaminonaphthalene-2-carboxylic acid has also been used in drug discovery to identify potential drug candidates and to screen for inhibitors of specific enzymes.
Propriétés
Numéro CAS |
152406-23-0 |
|---|---|
Nom du produit |
1,5-Diaminonaphthalene-2-carboxylic acid |
Formule moléculaire |
C11H10N2O2 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
1,5-diaminonaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2/c12-9-3-1-2-7-6(9)4-5-8(10(7)13)11(14)15/h1-5H,12-13H2,(H,14,15) |
Clé InChI |
UGBFYQKTFOPJJB-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2N)C(=O)O)C(=C1)N |
SMILES canonique |
C1=CC2=C(C=CC(=C2N)C(=O)O)C(=C1)N |
Synonymes |
2-Naphthalenecarboxylicacid,1,5-diamino-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



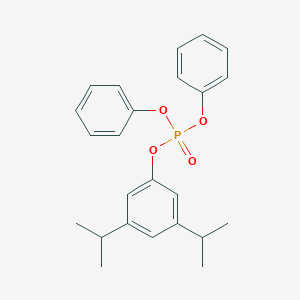

![Pyrido[2,3-b]pyrazine-2,3,6-triol](/img/structure/B132747.png)
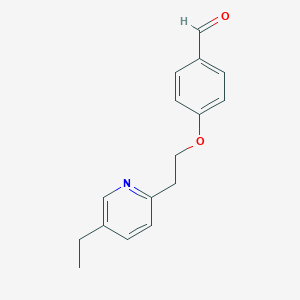
![5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone](/img/structure/B132754.png)
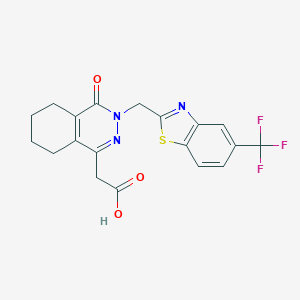
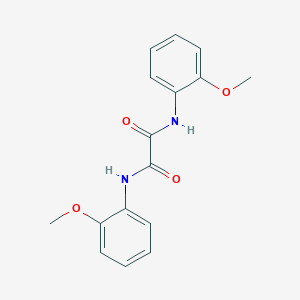
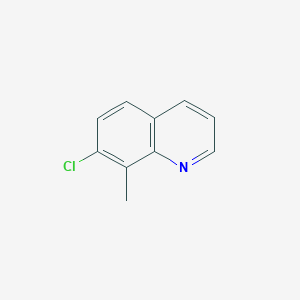
![Tert-butyl N-[(1E,3E)-penta-1,3-dienyl]carbamate](/img/structure/B132769.png)
![ethyl 5-[(5-ethoxycarbonyl-2-hydroxy-6-morpholin-4-yl-4-oxo-1H-pyridin-3-yl)-thiophen-2-ylmethyl]-6-hydroxy-2-morpholin-4-yl-4-oxo-1H-pyridine-3-carboxylate](/img/structure/B132770.png)
